3alpha-Hydroxy-5alpha-pregnane-20-one

Anticonvulsant Status Epilepticus GABA-A PAM

3alpha-Hydroxy-5alpha-pregnane-20-one (allopregnanolone, 3α,5α-THP; CAS 516-54-1) is an endogenous C21 pregnane neurosteroid and the principal ring-A-reduced metabolite of progesterone. It functions as a potent, stereoselective positive allosteric modulator (PAM) of GABA-A receptors, binding to a distinct neurosteroid site at the β3-α1 subunit interface to enhance inhibitory chloride conductance.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
Cat. No. B10754384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha-Hydroxy-5alpha-pregnane-20-one
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20-,21+/m0/s1
InChIKeyAURFZBICLPNKBZ-LOPWJTSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3alpha-Hydroxy-5alpha-pregnane-20-one (Allopregnanolone): Neurosteroid Identity, GABA-A Modulation, and Procurement Rationale


3alpha-Hydroxy-5alpha-pregnane-20-one (allopregnanolone, 3α,5α-THP; CAS 516-54-1) is an endogenous C21 pregnane neurosteroid and the principal ring-A-reduced metabolite of progesterone [1]. It functions as a potent, stereoselective positive allosteric modulator (PAM) of GABA-A receptors, binding to a distinct neurosteroid site at the β3-α1 subunit interface to enhance inhibitory chloride conductance [2]. As both a critical molecular probe for neurosteroid biology and the endogenous reference standard against which synthetic analogs (ganaxolone, brexanolone, zuranolone) are benchmarked, its well-defined pharmacological fingerprint underpins research across stress biology, epilepsy, depression, ethanol neuropharmacology, and Alzheimer's disease [3].

Why 3alpha-Hydroxy-5alpha-pregnane-20-one Cannot Be Generically Substituted: Key Pharmacological Hurdles


Although multiple C21 neurosteroids share GABA-A PAM activity, 3alpha-Hydroxy-5alpha-pregnane-20-one cannot be interchanged with its closest analogs without altering experimental outcomes. Distinct structural features — the 3α-hydroxy, 5α-reduced A-ring configuration versus the 5β-isomer (pregnanolone), the C3β-methyl substitution (ganaxolone), or the C21-hydroxylation (THDOC) — produce divergent pharmacokinetic half-lives, subunit selectivity, and metabolic fates. Allopregnanolone exhibits an intrinsic half-life of approximately 2 hours in adult humans, in contrast to the 4-hour half-life of ganaxolone or the 9-hour effective half-life of the brexanolone formulation [1]. Its oral bioavailability of less than 5% contrasts sharply with the oral activity of ganaxolone [2]. Furthermore, allopregnanolone is metabolized via non-CYP450 aldo-keto reductases, bypassing CYP-mediated pathways exploited by synthetic analogs, and demonstrates enantioselective receptor binding not observed with its 5β-epimer pregnanolone [3]. These quantifiable differences carry profound implications for experimental design, formulation route selection, and data reproducibility, making precise compound specification essential for procurement.

3alpha-Hydroxy-5alpha-pregnane-20-one (Allopregnanolone): Quantitative Comparator Evidence for Differentiated Compound Selection


Superior Acute Anticonvulsant Efficacy: Allopregnanolone Outperforms Ganaxolone in Status Epilepticus Termination and Mortality Prevention

In a head-to-head preclinical comparison in a tetramethylenedisulfotetramine (TETS)-induced status epilepticus (SE) model, allopregnanolone (3alpha-hydroxy-5alpha-pregnane-20-one) demonstrated superior acute anticonvulsant efficacy relative to its synthetic C3β-methyl analog ganaxolone. Allopregnanolone terminated SE in 92% of animals versus 75% for ganaxolone, prevented mortality in 85% versus 50%, and achieved a mean seizure termination time of 172 ± 16 seconds compared to 447 ± 52 seconds for ganaxolone, both administered at an equivalent dose of 3 mg/kg via the intramuscular route .

Anticonvulsant Status Epilepticus GABA-A PAM

Short Intrinsic Half-Life Enables Rapid On/Off Pharmacodynamic Control Relative to Synthetic Analogs

Allopregnanolone exhibits a very short intrinsic elimination half-life of approximately 2 hours in adult humans, as documented in clinical pharmacokinetic reviews [1]. This contrasts with the 4-hour plasma half-life of the synthetic analog ganaxolone [2] and the 9-hour effective half-life of the brexanolone formulation [3]. The rapid clearance of allopregnanolone allows for tight temporal control of GABA-A modulation, making it preferable for studies requiring acute, phasic neurosteroid signaling interrogation (e.g., stress-induced allopregnanolone surges, ethanol co-administration), whereas ganaxolone's extended half-life introduces prolonged receptor exposure that may confound acute mechanistic readouts.

Pharmacokinetics Half-life Neurosteroid

Enantioselective GABA-A Receptor Binding: Allopregnanolone Is Distinguished from 5β-Pregnanolone at the β3-α1 Intersubunit Site

Allopregnanolone (3α,5α) and its 5β-epimer pregnanolone (3α,5β) are equally effective PAMs of GABA-A receptors in oocyte electrophysiology at α1β3 receptors. However, enantioselectivity sharply differentiates the two: ent-allopregnanolone exhibits markedly lower potency and efficacy than allopregnanolone, whereas the PAM effects of pregnanolone are not enantioselective. Photolabeling studies with mass spectrometric readout showed that ent-allopregnanolone binds weakly to the β3-α1 intersubunit neurosteroid binding site compared to allopregnanolone, confirming that the 5α-configuration confers a three-dimensional pharmacophore uniquely recognized by this key binding site [1].

Enantioselectivity GABA-A receptor Binding affinity

Non-CYP450 Metabolism via Aldo-Keto Reductases Minimizes CYP-Mediated Drug Interaction Liability Relative to Ganaxolone

Allopregnanolone is primarily metabolized by non-CYP450 pathways, specifically via aldo-keto reductases (AKR1C) that catalyze keto-reduction at the C3 position, interconverting allopregnanolone and 5α-dihydroprogesterone [1]. In contrast, the C3β-methyl substitution in ganaxolone prevents this keto-reduction, redirecting metabolism toward CYP450-mediated oxidation and generating long-lived radioactive metabolites with a terminal half-life exceeding 400 hours in humans [2]. The non-CYP pathway for allopregnanolone confers a lower potential for CYP-mediated drug-drug interactions, an important consideration in polypharmacological experimental designs.

Drug metabolism CYP450 Aldo-keto reductase

Sex-Dependent Neuroimmune Modulation: Female-Specific Enhancement of CX3CL1-CX3CR1 Pathway Not Observed with Other Neurosteroids

In a preclinical study of alcohol-preferring (P) rats, allopregnanolone (3α,5α-THP; 10 mg/kg, IP) elevated fractalkine (CX3CL1) levels by 16% specifically in the nucleus accumbens of female rats, with no significant change observed in males. Concurrently, CX3CR1 receptor levels increased by 48% and TGF-β1 by 24% in female NAc, while glial fibrillary acidic protein (GFAP) decreased by 19% in both sexes [1]. This pronounced sex-dependent anti-inflammatory/neuroimmune modulation reveals a pharmacological dimension where allopregnanolone engages brain immune signaling pathways in a manner that has not been reported for ganaxolone or THDOC in comparable models, and where substituting a synthetic analog could miss a female-specific pharmacodynamic endpoint.

Neuroinflammation Sex difference Fractalkine

Extraordinarily Low Oral Bioavailability Dictates Parenteral Route: A Distinct Formulation Gate Relative to Orally Active Analogs

Allopregnanolone exhibits oral bioavailability below 5%, necessitating intravenous, intramuscular, or subcutaneous administration for systemic exposure [1]. Ganaxolone, the 3β-methyl synthetic analog, is orally active with an IC50 of approximately 0.81 μM at GABA-A receptors and achieves therapeutic plasma concentrations following oral dosing [2]. THDOC (3α,21-dihydroxy-5α-pregnan-20-one), another endogenous neurosteroid, similarly suffers from negligible oral bioavailability. This constraint makes allopregnanolone the definitive reference compound for parenteral neurosteroid pharmacology, where oral absorption is a confounding variable that must be excluded by design.

Oral bioavailability Formulation Route of administration

Optimal Research and Industrial Application Scenarios for 3alpha-Hydroxy-5alpha-pregnane-20-one Based on Quantitative Differentiation Evidence


Parenteral Anticonvulsant Efficacy Screening in Refractory Status Epilepticus Models

When designing preclinical studies to evaluate acute anticonvulsant interventions for refractory status epilepticus (e.g., TETS, soman, or pilocarpine models), 3alpha-Hydroxy-5alpha-pregnane-20-one (allopregnanolone) should be selected as the endogenous neurosteroid reference due to its demonstrated superiority over ganaxolone in both seizure termination rate (92% vs 75%) and mortality prevention (85% vs 50%) at equivalent intramuscular doses . The 2.6-fold faster seizure termination time (172 vs 447 seconds) provides greater statistical power and reduces the number of animals required per experimental group.

Neuroimmune Sex-Difference Studies in Alcohol Use Disorder Models

Investigators exploring sex-dependent neuroimmune mechanisms in alcohol-preferring rodent lines should specify allopregnanolone as the probe compound because of its demonstrated female-specific enhancement of the CX3CL1-CX3CR1 pathway in the nucleus accumbens, a pharmacodynamic signature not replicated by ganaxolone or THDOC in published models [1]. Female-specific increases in CX3CL1 (+16%), CX3CR1 (+48%), TGF-β1 (+24%), and STAT1 phosphorylation (+85%) provide quantitative endpoints that can only be attributed to the endogenous ligand.

Enantioselective GABA-A Receptor Structure-Function and Binding Site Mapping Studies

Researchers employing photolabeling, cryo-EM, or electrophysiological approaches to map the β3-α1 intersubunit neurosteroid binding site should select allopregnanolone as the probe, as its PAM effects are strongly enantioselective (unlike pregnanolone), enabling differential binding analysis between enantiomer pairs [2]. This enantioselectivity provides an intrinsic experimental control: ent-allopregnanolone serves as a low-affinity negative control within the same chemical scaffold, eliminating the need for structurally unrelated comparator compounds.

CYP450-Free In Vivo Pharmacodynamic Studies Requiring Interpretable Drug Interaction Profiles

For in vivo protocols that involve co-administration of test compounds metabolized by CYP450 enzymes (e.g., antidepressants, antiepileptics), allopregnanolone is the suitable neurosteroid because its metabolism proceeds primarily via non-CYP450 aldo-keto reductases (AKR1C), avoiding the CYP-mediated metabolic liability and long-lived radioactive metabolites characteristic of ganaxolone [3]. This simplifies pharmacokinetic-pharmacodynamic (PK-PD) modeling and preserves experimental interpretability.

Quote Request

Request a Quote for 3alpha-Hydroxy-5alpha-pregnane-20-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.